Cas no 2034262-67-2 (3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide)

3-Fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide is a heterocyclic compound featuring a triazolopyridazine core linked to a fluorinated methoxybenzamide moiety and a thiophene group. Its structural complexity offers potential for selective binding interactions, making it a candidate for pharmaceutical and agrochemical research. The presence of fluorine enhances metabolic stability and bioavailability, while the thiophene and triazolopyridazine motifs contribute to its electronic and steric properties. This compound may serve as a versatile intermediate or active ingredient in the development of kinase inhibitors or other biologically active agents. Its well-defined synthesis route ensures reproducibility for further study.
3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide structure
2034262-67-2 structure
Product name:3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide
CAS No:2034262-67-2
MF:C18H14FN5O2S
MW:383.3995
CID:5348193

3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-4-methoxy-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
    • 3-fluoro-4-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
    • 3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide
    • Inchi: 1S/C18H14FN5O2S/c1-26-14-6-4-11(9-12(14)19)18(25)20-10-17-22-21-16-7-5-13(23-24(16)17)15-3-2-8-27-15/h2-9H,10H2,1H3,(H,20,25)
    • InChI Key: SBZMSGYSGQPEPT-UHFFFAOYSA-N
    • SMILES: S1C([H])=C([H])C([H])=C1C1C([H])=C([H])C2=NN=C(C([H])([H])N([H])C(C3C([H])=C([H])C(=C(C=3[H])F)OC([H])([H])[H])=O)N2N=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 530
  • XLogP3: 2
  • Topological Polar Surface Area: 110

3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6523-2480-2μmol
3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide
2034262-67-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6523-2480-4mg
3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide
2034262-67-2
4mg
$66.0 2023-09-08
Life Chemicals
F6523-2480-15mg
3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide
2034262-67-2
15mg
$89.0 2023-09-08
Life Chemicals
F6523-2480-25mg
3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide
2034262-67-2
25mg
$109.0 2023-09-08
Life Chemicals
F6523-2480-5μmol
3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide
2034262-67-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6523-2480-20μmol
3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide
2034262-67-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6523-2480-2mg
3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide
2034262-67-2
2mg
$59.0 2023-09-08
Life Chemicals
F6523-2480-3mg
3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide
2034262-67-2
3mg
$63.0 2023-09-08
Life Chemicals
F6523-2480-40mg
3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide
2034262-67-2
40mg
$140.0 2023-09-08
Life Chemicals
F6523-2480-50mg
3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide
2034262-67-2
50mg
$160.0 2023-09-08

Additional information on 3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide

3-Fluoro-4-Methoxy-N-{[6-(Thiophen-2-Yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-Yl]Methyl}Benzamide

3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide is a highly specialized organic compound with the CAS registry number 2034262-67-2. This compound belongs to the class of benzamides and features a complex structure incorporating a triazolopyridazine ring system. The molecule is characterized by its unique substitution pattern, including a fluoro group at the 3-position and a methoxy group at the 4-position on the benzene ring. Additionally, the compound contains a thiophene moiety attached to the triazolopyridazine ring system via a methylene bridge.

The synthesis of 3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide involves a multi-step process that typically begins with the preparation of the triazolopyridazine core. This is achieved through a series of cyclization reactions involving appropriate starting materials such as 1H-pyrazole derivatives or related compounds. The subsequent introduction of substituents like the fluoro and methoxy groups is carried out using standard electrophilic aromatic substitution techniques or other suitable methods. The final step involves coupling the substituted benzamide moiety with the triazolopyridazine ring system to form the complete molecule.

Recent studies have highlighted the potential of this compound in various fields of research. For instance, its unique electronic properties make it a promising candidate for applications in organic electronics, particularly in the development of advanced materials for light-emitting diodes (LEDs) and organic photovoltaic (OPV) devices. The presence of electron-withdrawing groups like fluorine and methoxy on the benzene ring enhances its ability to act as an electron acceptor, which is critical for efficient charge transport in electronic devices.

Moreover, 3-fluoro-4-methoxy-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide has shown significant promise in drug discovery efforts. Its structural complexity and functional diversity make it an ideal candidate for exploring interactions with various biological targets. Recent computational studies have demonstrated its potential as a kinase inhibitor, suggesting its role in targeted therapies for cancer and other diseases.

In terms of chemical stability, this compound exhibits remarkable resistance to thermal degradation under normal conditions. Its stability is attributed to the strong resonance stabilization provided by the triazolopyridazine ring system and the electron-withdrawing substituents on the benzene ring. This makes it suitable for use in high-throughput screening assays and other demanding chemical environments.

The incorporation of a thiophene moiety further enhances its versatility by introducing additional electronic and structural features. Thiophene's inherent aromaticity and ability to participate in π–π interactions make it an excellent component for designing supramolecular assemblies or self-assembled monolayers (SAMs). Recent research has explored its use in creating stimuli-responsive materials that can undergo reversible structural changes in response to external stimuli such as light or temperature.

From an analytical standpoint, 3-fluoro-4-methoxy-N-{[6-(thiophen-2-yll-[1,2,4]triazolo( [4; 5b ] pyridazine - 5 - yl ) methyl } benzamide can be effectively characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into its molecular structure and stereochemistry, which are crucial for understanding its reactivity and functionality.

In summary, CAS No: 2034262 - 67 - 7 represents a cutting-edge compound with multifaceted applications across diverse scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working in fields ranging from organic electronics to drug discovery. As ongoing studies continue to uncover new properties and potential uses for this compound; it stands at the forefront of modern chemical innovation.

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